2-Ethoxy-4-methoxybenzoic acid

Descripción general

Descripción

2-Ethoxy-4-methoxybenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids . These compounds have a methoxy group substituted for the hydrogen atom at position 2 of the benzene ring . It is a conjugate acid of an O-methylsalicylate .

Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethoxy-4-methoxybenzoic acid are not detailed in the retrieved sources, related compounds such as pinacol boronic esters have been involved in catalytic protodeboronation .Aplicaciones Científicas De Investigación

Flavoring Agent in Food and Cosmetics

2-Ethoxy-4-methoxybenzoic acid, due to its methoxybenzaldehyde component, is known for its refreshing fragrance and is used as a flavoring ingredient in food and cosmetics. This application leverages the compound’s ability to impart a pleasant aroma, enhancing the sensory experience of products .

Medicinal Properties

This compound exhibits significant medicinal properties. It has been reported to possess anti-acetylcholinesterase, antityrosinase, and antileukemic activities. These properties make it a valuable compound for pharmaceutical research and development, with potential applications in treating various diseases .

Natural Product Biotechnology

In the field of natural product biotechnology, 2-Ethoxy-4-methoxybenzoic acid is of interest due to its occurrence in plants and its role in biosynthesis. Research in this area focuses on the isolation of the compound from natural resources and its potential functional roles in medicine, agriculture, and industry .

Chemical Synthesis and Analysis

The compound serves as a reference material in chemical analysis due to its well-defined properties. It is used in the synthesis of more complex molecules and in analytical methods such as cyclic voltammetry, where it participates in the oxidation and reduction of cytochrome c .

Bioprocessing and Cell Culture

2-Ethoxy-4-methoxybenzoic acid is utilized in bioprocessing and cell culture applications. It can be involved in the development of cell and gene therapies, where its stability and reactivity are beneficial for controlling the culture environment .

Environmental Biodegradation

The compound is a carbon and energy source for specific microbial cultures, such as Nocardia sp. DSM 1069. This application is crucial for environmental biodegradation processes, where the compound’s breakdown by microorganisms can be harnessed for bioremediation efforts .

Mecanismo De Acción

Target of Action

2-Ethoxy-4-methoxybenzoic acid, also known as p-Anisic acid, is a methoxybenzoic acid It’s known that p-anisic acid has antiseptic properties , suggesting that it may interact with bacterial cells or enzymes involved in bacterial growth and survival.

Mode of Action

The antiseptic properties of p-anisic acid suggest that it may interfere with bacterial cell wall synthesis or disrupt bacterial protein synthesis

Biochemical Pathways

For instance, p-Anisic acid can be obtained synthetically by the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone .

Pharmacokinetics

P-anisic acid is a white crystalline solid which is insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate . These properties may influence the bioavailability of 2-Ethoxy-4-methoxybenzoic acid.

Result of Action

Given its antiseptic properties, it may inhibit bacterial growth and survival

Action Environment

The action of 2-Ethoxy-4-methoxybenzoic acid may be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in alcohol-based solutions . Additionally, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other compounds.

Propiedades

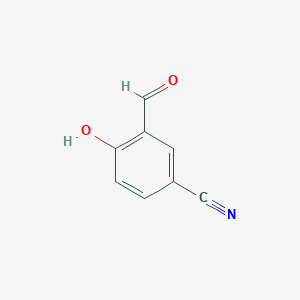

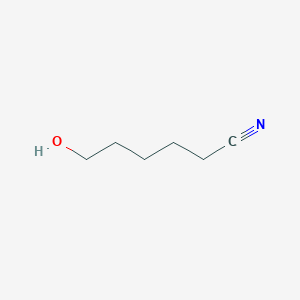

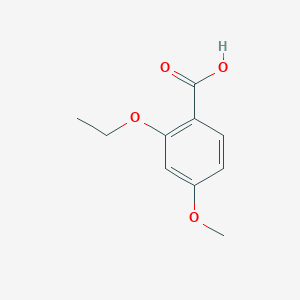

IUPAC Name |

2-ethoxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-6-7(13-2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIKDNPMAOUGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541186 | |

| Record name | 2-Ethoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-methoxybenzoic acid | |

CAS RN |

55085-15-9 | |

| Record name | 2-Ethoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.